molecular formula C21H34O B155412 5alpha-Estran-3-one, 2alpha-isopropyl- CAS No. 1975-31-1

5alpha-Estran-3-one, 2alpha-isopropyl-

Cat. No. B155412
CAS RN: 1975-31-1
M. Wt: 302.5 g/mol
InChI Key: HGMANOWRPMYPFZ-PZEUIGQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Estran-3-one, 2alpha-isopropyl- is a synthetic steroid that has been used in scientific research to understand its biochemical and physiological effects. This compound is a derivative of the hormone estrogen and has been studied for its potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of 5alpha-Estran-3-one, 2alpha-isopropyl- is not fully understood. However, it is believed to act as a selective estrogen receptor modulator (SERM), binding to estrogen receptors in a tissue-specific manner and exerting both agonistic and antagonistic effects.

Biochemical And Physiological Effects

Studies have shown that 5alpha-Estran-3-one, 2alpha-isopropyl- can affect various biological processes, including cell proliferation, apoptosis, and gene expression. It has also been shown to have potential neuroprotective effects and may play a role in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

One advantage of using 5alpha-Estran-3-one, 2alpha-isopropyl- in lab experiments is its ability to selectively target specific tissues and biological processes. However, its use may be limited by its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several potential future directions for research involving 5alpha-Estran-3-one, 2alpha-isopropyl-. These include further studies on its potential neuroprotective effects, its role in the regulation of mood and behavior, and its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
In conclusion, 5alpha-Estran-3-one, 2alpha-isopropyl- is a synthetic steroid that has been widely used in scientific research to study its biochemical and physiological effects. Its potential applications in various fields of research make it an important compound for further study and investigation.

Synthesis Methods

The synthesis of 5alpha-Estran-3-one, 2alpha-isopropyl- involves the condensation of a ketone and an aldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a series of steps, including protonation, nucleophilic attack, and dehydration, to form the final product.

Scientific Research Applications

5alpha-Estran-3-one, 2alpha-isopropyl- has been widely used in scientific research to study its effects on various biological processes. It has been shown to have potential applications in the fields of cancer research, reproductive biology, and neuroendocrinology.

properties

CAS RN

1975-31-1

Product Name

5alpha-Estran-3-one, 2alpha-isopropyl-

Molecular Formula

C21H34O

Molecular Weight

302.5 g/mol

IUPAC Name

(2S,5S,8R,9R,10S,13S,14S)-13-methyl-2-propan-2-yl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H34O/c1-13(2)17-12-18-14(11-20(17)22)6-7-16-15(18)8-10-21(3)9-4-5-19(16)21/h13-19H,4-12H2,1-3H3/t14-,15-,16+,17-,18-,19-,21-/m0/s1

InChI Key

HGMANOWRPMYPFZ-PZEUIGQTSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H]2[C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4)C)CC1=O

SMILES

CC(C)C1CC2C(CCC3C2CCC4(C3CCC4)C)CC1=O

Canonical SMILES

CC(C)C1CC2C(CCC3C2CCC4(C3CCC4)C)CC1=O

Origin of Product

United States

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